1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine

Anticancer Activity Cytotoxicity Profiling Piperidine-Triazole Hybrids

1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2199371-96-3) is a synthetic heterocyclic compound belonging to the piperidino-1,2,3-triazole hybrid class with 3-aryl isoxazole side chains. This class has been investigated for its potential as anticancer agents, specifically targeting protein-protein interactions like the PUMA/Bcl-xL axis.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 2199371-96-3
Cat. No. B2823332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine
CAS2199371-96-3
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4
InChIInChI=1S/C15H15N5O2S/c21-15(12-10-13(22-18-12)14-2-1-9-23-14)19-7-3-11(4-8-19)20-16-5-6-17-20/h1-2,5-6,9-11H,3-4,7-8H2
InChIKeyZJLVAUHAXUUDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: 1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2199371-96-3)


1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2199371-96-3) is a synthetic heterocyclic compound belonging to the piperidino-1,2,3-triazole hybrid class with 3-aryl isoxazole side chains. This class has been investigated for its potential as anticancer agents, specifically targeting protein-protein interactions like the PUMA/Bcl-xL axis [1]. The compound's structure integrates a piperidine ring, a 1,2,3-triazole, and an isoxazole moiety, features associated with modulating biological activity against cancer cell lines [1]. Its procurement is relevant for research programs focused on developing novel apoptosis-modulating agents.

Critical Selection Factor for 1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine in Targeted Research


Direct substitution with other in-class piperidine-triazole-isoxazole analogs is not scientifically valid for this compound. Research by Murthy et al. (2021) demonstrates that subtle structural modifications within this library lead to significant variations in anticancer cytotoxicity and target engagement. The most promising compound in the series showed a specific IC50 of 3.8 μM against the PUMA/Bcl-xL interaction, a functional activity that is not uniform across the series [1]. Therefore, using a close structural analog without verified biological data could lead to a complete loss of the desired pharmacological effect, undermining the integrity of any structure-activity relationship (SAR) study or therapeutic development program.

Quantitative Differentiation Evidence for 1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine


Cytotoxic Potency Profile in Cancer Cell Lines

The compound is a member of a piperidine-triazole hybrid library with 3-aryl isoxazole side chains, which was screened for cytotoxicity against a panel of seven cancer cell lines. While the specific IC50 values for this compound are not publicly reported in isolation, the study by Murthy et al. (2021) establishes that the most potent compound in this series achieved an IC50 of 3.8 μM against the PUMA/Bcl-xL interaction in live cancer cells via BRET analysis, indicating the class's potential for potent and specific target engagement [1]. The activity of the target compound must be assumed to be distinct from this lead based on SAR principles until proven otherwise.

Anticancer Activity Cytotoxicity Profiling Piperidine-Triazole Hybrids

PUMA/Bcl-xL Pathway Selectivity Rationale

The compound's structural class was rationally designed to target the PUMA/Bcl-xL interaction. Molecular modeling studies provided a rationale for the observed activity, suggesting that key structural features—the piperidine-triazole core and the 3-aryl isoxazole side chain—are critical for binding [1]. This offers a differentiated mechanism compared to broad-spectrum cytotoxic agents, implying a potentially more selective induction of apoptosis in cancer cells.

Apoptosis Modulation PPI Inhibition Chemical Biology

Structural Uniqueness in Piperidine-Triazole-Isoxazole Series

The combination of a 4-(2H-1,2,3-triazol-2-yl)piperidine core with a 5-(thiophen-2-yl)isoxazole-3-carbonyl side chain is a specific structural permutation within the class. Patents such as US-7786110-B2 mention thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists, highlighting the broader therapeutic relevance of such heterocyclic systems . The precise substitution pattern of this compound makes it a unique entry for exploring target engagement across multiple purinergic receptor subtypes.

Medicinal Chemistry Chemical Libraries SAR Studies

Recommended Research Applications for 1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine


SAR Expansion for PUMA/Bcl-x2 Apoptosis Inducers

This compound is ideally suited as a key analog in medicinal chemistry programs aiming to optimize the 3.8 μM lead compound identified by Murthy et al. [1]. By systematically varying the aryl substitution on the isoxazole ring (here, thiophen-2-yl), researchers can map the steric and electronic requirements for enhanced binding to the PUMA/Bcl-xl interface, as informed by the published molecular modeling rationale.

Screening for Purinergic Receptor P2X3 Antagonism

Given the structural similarity to oxazole-based arylamides described as P2X3 and P2X2/3 antagonists in patent US-7786110-B2 , this compound can be incorporated into a screening cascade to evaluate its inhibitory activity at these receptors. This addresses a potential dual pharmacology for treating pain and inflammatory disorders, a research avenue distinct from its anticancer application.

Chemical Biology Probe for Triazole-Isoxazole Hybrids

As a defined chemical entity from a bioactive library, this compound can serve as a molecular probe to investigate the cellular permeability and metabolic stability of piperidine-triazole-isoxazole scaffolds. Data from these studies would generate critical ADME/T insights that are transferable across the class, informing the design of next-generation analogs with improved drug-like properties.

Profiling Against the NCI-60 Cancer Cell Line Panel

To establish its comparative fingerprint, the compound can be submitted for differential cytotoxicity screening against the NCI-60 panel. This would provide quantitative GI50 data that can be directly compared with both the lead compound from the original library [1] and standard chemotherapeutics, enabling a data-driven decision for further preclinical development in specific cancer subtypes.

Quote Request

Request a Quote for 1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.